2-Chlorobenzo[d]oxazole-5-thiol 2-Chlorobenzo[d]oxazole-5-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17230916
InChI: InChI=1S/C7H4ClNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H
SMILES:
Molecular Formula: C7H4ClNOS
Molecular Weight: 185.63 g/mol

2-Chlorobenzo[d]oxazole-5-thiol

CAS No.:

Cat. No.: VC17230916

Molecular Formula: C7H4ClNOS

Molecular Weight: 185.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorobenzo[d]oxazole-5-thiol -

Specification

Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
IUPAC Name 2-chloro-1,3-benzoxazole-5-thiol
Standard InChI InChI=1S/C7H4ClNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H
Standard InChI Key OHJWQRYBWNOXJH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1S)N=C(O2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The benzoxazole scaffold consists of a fused benzene and oxazole ring system. In 2-chlorobenzo[d]oxazole-5-thiol, the chlorine substituent occupies the 2-position of the oxazole ring, while the thiol group is located at the 5-position of the benzene moiety (Figure 1). This arrangement distinguishes it from positional isomers such as 5-chlorobenzoxazole-2-thiol, where substituents are reversed .

Table 1: Comparative molecular properties of 2-chlorobenzo[d]oxazole-5-thiol and its isomer

Property2-Chlorobenzo[d]oxazole-5-thiol5-Chlorobenzoxazole-2-thiol
Molecular FormulaC₇H₄ClNOSC₇H₄ClNOS
Molecular Weight (g/mol)185.63185.63
CAS NumberNot explicitly reported22876-19-3
Substituent PositionsCl at oxazole-2, SH at benzene-5Cl at benzene-5, SH at oxazole-2

Spectroscopic and Physicochemical Properties

While experimental data specific to 2-chlorobenzo[d]oxazole-5-thiol are scarce, inferences can be drawn from related compounds. The thiol group typically exhibits a characteristic infrared (IR) absorption near 2550 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments for the aromatic and heterocyclic regions. The compound’s solubility is likely limited in polar solvents due to its aromatic and thiol functionalities, favoring dissolution in dimethyl sulfoxide (DMSO) or dichloromethane .

Synthetic Methodologies

Patent-Based Synthesis

A 2014 Chinese patent (CN104292179A) outlines a four-step route to 2-chlorobenzo[d]oxazole-5-formaldehyde, which provides insights into strategies adaptable to the thiol derivative :

  • Reduction: 2-Nitro-4-methylphenol is reduced to 2-amino-4-methylphenol.

  • Cyclization: Reaction with potassium ethyl xanthonate under reflux yields 5-methylbenzo[d]oxazole-2(3H)-thione.

  • Chlorination: Treatment with sulfur oxychloride (SOCl₂) introduces the chlorine substituent.

  • Oxidation: Tin(IV) chloride-mediated oxidation forms the aldehyde .

Adapting this route to synthesize 2-chlorobenzo[d]oxazole-5-thiol would require substituting the oxidation step with thiol-introducing reactions, such as thiolation using Lawesson’s reagent or hydrogen sulfide .

Table 2: Key reactions in the synthesis of benzoxazole derivatives

StepReagents/ConditionsIntermediate
ReductionCatalytic hydrogenation2-Amino-4-methylphenol
CyclizationPotassium ethyl xanthonate, pyridine, reflux5-Methylbenzo[d]oxazole-2(3H)-thione
ChlorinationSOCl₂, reflux2-Chloro-5-methylbenzo[d]oxazole
FunctionalizationTailored reagents (e.g., H₂S, Lawesson’s reagent)Target thiol derivative

Alternative Synthetic Pathways

The Smiles rearrangement, demonstrated in the synthesis of 2-aminobenzoxazoles, offers a potential route to introduce the thiol group . Activation of benzoxazole precursors with chloroacetyl chloride followed by nucleophilic substitution with sulfide sources could yield the target compound. This method’s advantages include operational simplicity and compatibility with diverse substrates .

Reactivity and Functionalization

Nucleophilic Thiol Group

The -SH group at position 5 participates in alkylation, acylation, and oxidation reactions. For instance:

  • Alkylation: Reaction with alkyl halides forms thioethers, enhancing lipophilicity for drug delivery applications.

  • Oxidation: Controlled oxidation converts the thiol to sulfonic acid (-SO₃H), useful in catalysis or polymer synthesis .

Electrophilic Chlorine Substituent

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling diversification of the benzoxazole core. This reactivity is exploited in pharmaceutical chemistry to introduce pharmacophores or modify bioavailability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to aldehydes, amines, and heterocyclic derivatives. For example, its oxidation to 2-chlorobenzo[d]oxazole-5-formaldehyde (as described in CN104292179A) enables access to Schiff bases for antimicrobial agents .

Material Science

Thiol-functionalized benzoxazoles act as ligands for metal-organic frameworks (MOFs) or corrosion inhibitors. Their ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) is valuable in catalytic systems .

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